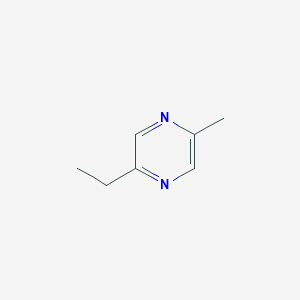

2-Ethyl-5-methylpyrazine

Vue d'ensemble

Description

2-Ethyl-5-methylpyrazine is an organic compound belonging to the class of pyrazines. It is characterized by a pyrazine ring substituted with an ethyl group at position 2 and a methyl group at position 5. This compound is known for its distinct aroma, often described as nutty, roasted, and grassy. It is commonly found in various food products, including coffee, chocolate, and roasted nuts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methylpyrazine can be synthesized through several chemical routes. One common method involves the alkylation of dimethyl-2,5-pyrazine. Another approach is the reaction of L-threonine with ascorbic acid under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature reactions and catalysts to ensure efficient synthesis. The reaction conditions typically include temperatures around 200°C and specific reactant concentrations .

Analyse Des Réactions Chimiques

Formation in Maillard Reaction Systems

Pyrazines like 2-ethyl-5-methylpyrazine are major products of the Maillard reaction, formed during thermal processing of amino acids and reducing sugars. Key mechanistic insights include:

Reaction Pathway

-

Strecker Degradation : α-Aminoketones form via reaction of dicarbonyl compounds (from glucose degradation) with amino acids .

-

Dihydropyrazine Intermediate : Condensation of two α-aminocarbonyl compounds generates dihydropyrazine, which undergoes oxidation or further reaction with Strecker aldehydes to yield alkylated pyrazines .

-

Specificity : The ethyl and methyl substituents in this compound arise from specific aldehydes (e.g., Strecker aldehydes of alanine or valine) reacting with the dihydropyrazine intermediate .

Table 1: Pyrazine Formation in Maillard Model Systems

Oxidation to Carboxylic Acid Derivatives

A patented method describes the oxidation of 2-methyl-5-methylol pyrazine (a precursor) to 5-methylpyrazine-2-carboxylic acid using nitric acid and vanadium catalysts :

Reaction Conditions

-

Catalyst : Sodium metavanadate (0.1–0.2% by weight of precursor)

-

Oxidizing Agent : 10–68% nitric acid (2–6 mol equivalents)

-

Temperature : 80–140°C

-

Time : 2–12 hours

Table 2: Example Oxidation Reaction Data

| Precursor | Nitric Acid (65%) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Methyl-5-methylol pyrazine | 582 g (0.6 mol) | NaVO₃ (1.5 g) | 80.1 | 99.4 |

The reaction proceeds via hydroxyl group oxidation, producing a carboxylic acid functionality while preserving the pyrazine ring.

Antifungal Activity via Volatile Interaction

Though not a direct chemical reaction, this compound exhibits antifungal effects through volatile organic compound (VOC) interactions. At 250 μL/L, it completely inhibits Ceratocystis fimbriata growth on sweet potatoes by:

-

Reducing malondialdehyde (MDA) content by 38%

-

Increasing superoxide dismutase (SOD) activity by 7.21%

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Flavoring Agent in Food Industry

Role in Flavor Profile:

2E5MP is primarily recognized as a flavoring agent. It contributes to the aroma and taste of several food products, including chocolate, tea, and soybean paste. Its presence enhances the sensory attributes of these foods, making it valuable in flavor formulation .

Case Study: Chocolate Flavoring

Research indicates that 2E5MP is a product of the Maillard reaction during chocolate processing, which is responsible for the characteristic flavor profile of chocolate. The compound's concentration can significantly influence consumer preferences and product quality .

Antifungal Properties in Agriculture

Biocontrol Agent:

Recent studies have highlighted the antifungal properties of 2E5MP against pathogens affecting crops. Specifically, it has shown effectiveness against Ceratocystis fimbriata, a fungus responsible for black spot disease in sweet potatoes. In laboratory settings, fumigation with 2E5MP completely inhibited fungal growth at concentrations as low as 10 μL/plate .

Mechanism of Action:

The antifungal activity is attributed to its volatile nature, which allows it to disperse effectively and interact with fungal spores. The compound not only inhibits mycelial growth but also enhances the overall quality of postharvest sweet potatoes by reducing oxidative stress markers such as malondialdehyde (MDA) .

Analytical Applications in Food Safety

Chromatography Techniques:

2E5MP is utilized in chromatography-mass spectrometry (GC-MS) for food authenticity verification and flavor analysis. Its distinct chemical properties allow for precise identification and quantification in complex food matrices .

Data Table: Chromatographic Analysis of 2E5MP

| Technique | Application | Findings |

|---|---|---|

| GC-MS | Flavor profile analysis | Effective separation from other volatiles |

| HPLC | Quantification | High correlation (R² = 0.9999) with calibration curves |

Potential Therapeutic Applications

Medicinal Properties:

Emerging research suggests that 2E5MP may possess medicinal properties beyond its flavoring and antifungal roles. Its potential as a bioactive compound in medicinal formulations is being explored, particularly in relation to its antioxidant effects and ability to modulate metabolic pathways .

Mécanisme D'action

The mechanism of action of 2-Ethyl-5-methylpyrazine involves its interaction with sensory receptors, particularly olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that leads to the perception of its characteristic aroma. Additionally, its role in Maillard reactions involves the formation of complex flavor compounds through interactions with amino acids and reducing sugars .

Comparaison Avec Des Composés Similaires

2-Ethyl-6-methylpyrazine: Similar in structure but with the ethyl and methyl groups at different positions.

2,3-Diethyl-5-methylpyrazine: Contains an additional ethyl group, leading to different chemical properties.

2-Methyl-5-ethylpyrazine: Another isomer with the same molecular formula but different structural arrangement.

Uniqueness: 2-Ethyl-5-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct aromatic properties. Its presence in various food products and its role in flavor chemistry make it a valuable compound for both research and industrial applications .

Activité Biologique

2-Ethyl-5-methylpyrazine (2E5MP) is a volatile organic compound known for its distinct aroma and biological activities. This compound has garnered attention in various fields, including food science, agriculture, and pharmacology, due to its antifungal properties and potential applications in pest management. This article reviews the biological activity of 2E5MP, supported by research findings, case studies, and data tables.

2E5MP is a pyrazine derivative characterized by its unique structure, which consists of a pyrazine ring with ethyl and methyl substituents. Its molecular formula is , and it has a boiling point of approximately 120°C. The compound is primarily recognized for its aroma, often described as nutty or roasted, making it a significant flavoring agent in the food industry.

Antifungal Activity

Recent studies have highlighted the antifungal properties of 2E5MP against various fungal pathogens. Notably, research conducted by Zhang et al. (2022) demonstrated that 2E5MP exhibited strong antifungal activity against Colletotrichum fimbriata, a pathogen affecting sweet potatoes. The study found that:

- In vitro tests showed complete inhibition of mycelial growth at concentrations as low as 10 μL/plate.

- In vivo fumigation with 100 μL/L of 2E5MP effectively controlled fungal growth over a 20-day period, enhancing antioxidant levels and maintaining crop quality .

The mechanisms underlying the antifungal activity of 2E5MP involve disruption of fungal cell walls and interference with metabolic processes. The compound's volatile nature allows it to penetrate fungal cells, leading to:

- Inhibition of spore germination.

- Disruption of cellular integrity through oxidative stress.

- Induction of defense-related enzymes in host plants .

Study on Antifungal Efficacy

A comprehensive study assessed the antifungal efficacy of various volatile compounds, including 2E5MP. The results indicated that:

| Compound | Concentration (μL/plate) | Mycelial Growth Inhibition (%) |

|---|---|---|

| This compound | 10 | 100 |

| Dimethyl disulfide | 25 | 100 |

| Control | N/A | 0 |

This data underscores the superior antifungal activity of 2E5MP compared to other tested volatiles .

Behavioral Responses in Insects

In addition to its antifungal properties, 2E5MP has been studied for its effects on insect behavior. Research involving Solenopsis invicta (red imported fire ant) revealed that:

- Both 2E5MP and its isomer, 2-ethyl-3-methylpyrazine, elicited alarm pheromone responses.

- Electrophysiological assays indicated that these compounds activate specific olfactory receptors in ants, suggesting their potential use in pest management strategies .

Toxicological Profile

While exploring the biological activities of 2E5MP, it is essential to consider its toxicological profile. Studies indicate that at elevated concentrations, the compound may induce DNA damage responses in mammalian cells. However, at lower concentrations, it exhibits broad-spectrum antimicrobial activity with relatively low toxicity to human cells .

Propriétés

IUPAC Name |

2-ethyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCKCFJIKRGXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065422 | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a nutty, roasted, grassy odour | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.970 | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13360-64-0, 36731-41-6 | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5(or6)-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-5-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41R8X574D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-5-methylpyrazine, 9CI, 8CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Ethyl-5-methylpyrazine in food science?

A: this compound is a key aroma compound that contributes significantly to the desirable roasted, nutty flavor profile of many foods. Its presence in trace amounts can greatly enhance the sensory appeal of products like roasted nuts, coffee, and cooked meat. [, , , , ]

Q2: How does the concentration of this compound affect sensory perception?

A: Even at extremely low concentrations, this compound possesses a low odor threshold, meaning humans can detect its presence at very small quantities. This makes it a potent flavoring agent. [, , , ]

Q3: How does the drying process influence the aroma profile of foods, particularly the levels of this compound?

A: Studies on shrimp [] and tea [] have shown that different drying methods significantly affect the aroma profile of the final product. For instance, microwave vacuum drying of shrimp led to a higher concentration of this compound compared to other drying methods, contributing to a more desirable flavor. In tencha tea, the traditional tencha-ro drying method produced a higher concentration of this compound, resulting in a stronger seaweed-like aroma.

Q4: Can the addition of specific ingredients during food processing enhance the formation of this compound?

A: Yes, research indicates that the addition of certain ingredients can influence the formation of this compound. For example, adding a red wine pomace seasoning to barbecued beef patties was found to enhance the formation of various pyrazines, including this compound, thereby enhancing the roasted flavor. [, ]

Q5: What are the primary pathways for the formation of this compound in food?

A: this compound is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. This reaction is responsible for the development of desirable flavors and aromas in cooked foods. [, , , ]

Q6: What role do amino acids play in the formation of this compound?

A: Studies using isotope-labeled glutamine revealed that the amide nitrogen atom of the amino acid plays a significant role in pyrazine formation. [] Further research on walnut oil indicates a strong correlation between the presence of specific amino acids like isoleucine and arginine and the formation of this compound. []

Q7: Can the pH level during food processing influence the formation of this compound?

A: Yes, pH plays a crucial role. Studies have shown that alkaline conditions generally favor the formation of pyrazines, including this compound. []

Q8: What are some natural sources where this compound is found?

A: this compound is naturally present in various foods, including: * Roasted coffee beans: It contributes to the characteristic aroma of roasted coffee. [, ] * Sesame seed oil: It is one of the key aroma compounds in sesame oil. [] * Peanuts: Roasting peanuts enhances the formation of this compound, contributing to their roasted nutty flavor. [] * Dong Ding Oolong Tea: This tea variety from Taiwan is known for its prominent caramel aroma, with this compound playing a key role. [] * Fermented soybean paste (Doenjang): This traditional Korean condiment owes part of its complex flavor profile to the presence of this compound. [] * Tartary Buckwheat Tea: This tea variety possesses a distinct malty aroma, with this compound identified as one of its key contributors. [] * Wax gourd beverage: This traditional beverage derives its unique flavor profile in part from the presence of this compound. [] * Boletus auripes Pk. mushroom: This edible mushroom contains a diverse array of volatile compounds, including this compound. [] * Lactobacillus acidophilus culture medium: The volatile oil extracted from the liquid medium used to cultivate this probiotic bacteria contains this compound, suggesting a potential source for its production. []

Q9: Does this compound have any potential applications beyond the food industry?

A: While primarily recognized for its flavoring properties, research suggests potential applications in other fields. For example, its presence in the volatile profile of the Streptomyces setonii WY228 bacterium has shown promising antifungal activity against the sweet potato black spot disease. []

Q10: What are some future research directions for this compound?

A:

* Flavor enhancement: Investigating how different processing techniques and ingredient combinations can be optimized to maximize this compound formation in various food products. * Biotechnological applications: Exploring the antifungal properties of this compound further and investigating its potential use in developing bio-based fungicides. * Structure-activity relationship studies: Understanding how structural modifications to the this compound molecule can influence its aroma properties, potentially leading to the development of novel flavoring agents. []

Q11: Are there any safety concerns regarding the use of this compound in food?

A: While generally recognized as safe for consumption in the trace amounts found naturally in food, further research is needed to determine any potential long-term effects of consuming large quantities of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.